molecular formula C28H30ClP2Pd- B14119859 Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride

Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride

Cat. No.: B14119859
M. Wt: 570.4 g/mol
InChI Key: LILNJOZTOALAGT-UHFFFAOYSA-M
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Description

Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is known for its utility in organic synthesis and its ability to facilitate a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form from its oxide.

    Substitution: The compound can participate in substitution reactions, where ligands are exchanged.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride exerts its effects involves the coordination of the phosphine ligands to the palladium center. This coordination activates the palladium, allowing it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity compared to other similar compounds .

Properties

Molecular Formula

C28H30ClP2Pd-

Molecular Weight

570.4 g/mol

IUPAC Name

butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride

InChI

InChI=1S/C16H19P.C12H11P.ClH.Pd/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h4-14H,3H2,1-2H3;1-10,13H;1H;/p-1

InChI Key

LILNJOZTOALAGT-UHFFFAOYSA-M

Canonical SMILES

CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Pd]

Origin of Product

United States

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